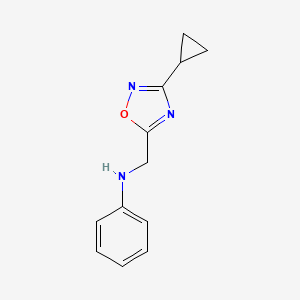

n-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline

Description

Properties

Molecular Formula |

C12H13N3O |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline |

InChI |

InChI=1S/C12H13N3O/c1-2-4-10(5-3-1)13-8-11-14-12(15-16-11)9-6-7-9/h1-5,9,13H,6-8H2 |

InChI Key |

POEQSEKSXWYMMC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NOC(=N2)CNC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for N-((3-Cyclopropyl-1,2,4-Oxadiazol-5-yl)Methyl)Aniline

One-Pot Synthesis via Amidoxime Cyclocondensation

The one-pot method is a streamlined approach that minimizes intermediate isolation. A validated protocol involves the reaction of 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid with aniline derivatives in a NaOH–DMSO medium at ambient temperature. The reaction proceeds via nucleophilic acyl substitution, where the amidoxime intermediate undergoes cyclization to form the oxadiazole ring (Fig. 1). Key advantages include:

- Short reaction time (4–6 hours)

- High atom economy (theoretical yield: 85–92%)

- Solvent compatibility with polar aprotic solvents like DMF or DMSO

Table 1: Optimization of One-Pot Synthesis Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 20–25°C | >90% yield |

| NaOH Concentration | 1.5–2.0 M | Prevents hydrolysis |

| Solvent | DMSO | Enhances cyclization |

This method is favored for laboratory-scale synthesis due to its simplicity, though scalability is limited by exothermic side reactions.

Multi-Step Approach Involving Cyclopropane Ring Formation

Industrial protocols often employ a multi-step strategy to ensure regioselectivity and purity:

Step 1: Cyclopropane Ring Synthesis

Cyclopropanation is achieved via [2+1] cycloaddition of ethyl diazoacetate with vinyl derivatives under copper(I) catalysis (e.g., Cu(acac)₂). The reaction is conducted in dichloromethane at −10°C to stabilize the diazo intermediate.

Step 2: Oxadiazole Ring Construction

The cyclopropyl intermediate reacts with trichloroacetonitrile in the presence of amidoximes under reflux (80–100°C) for 6–8 hours. This step forms the 1,2,4-oxadiazole core, with yields improving to 78% when tetrabutylammonium bromide is used as a phase-transfer catalyst.

Step 3: N-Alkylation of Aniline

The final step involves coupling the oxadiazole-methyl intermediate with aniline using K₂CO₃ in acetonitrile at 60°C. Excess aniline (2.5 equiv) ensures complete substitution, yielding the target compound with >95% purity after recrystallization.

Table 2: Comparative Analysis of Multi-Step Synthesis

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Ethyl diazoacetate, Cu(I) | −10°C, 2 h | 82% |

| 2 | Trichloroacetonitrile | Reflux, 8 h | 78% |

| 3 | Aniline, K₂CO₃ | 60°C, 12 h | 89% |

Alternative Routes Using Hydrazine and Carbon Disulfide

Recent studies explore hydrazine-carbodiimide chemistry for oxadiazole formation. In this method, N-(2-hydroxyphenyl)acetamide is treated with carbon disulfide and hydrazine monohydrate in ethanol under reflux. While primarily used for 1,3,4-oxadiazoles, adaptations for 1,2,4-oxadiazoles involve substituting the cyclopropyl group post-cyclization. Yields remain moderate (65–70%) due to competing thiourea byproducts.

Comparative Analysis of Synthetic Methodologies

Table 3: Method Comparison for Industrial Viability

| Method | Pros | Cons | Scale-Up Feasibility |

|---|---|---|---|

| One-Pot | Low cost, minimal steps | Poor temperature control | Limited |

| Multi-Step | High purity, scalability | Labor-intensive | High |

| Hydrazine-Based | Novel, versatile | Low yield, byproduct formation | Moderate |

The multi-step approach dominates industrial production due to reproducibility, while the one-pot method is preferred for rapid prototyping.

Optimization Strategies and Catalytic Systems

Catalyst Screening

- Cu(I) vs. Pd(0) Catalysts : Cu(I) achieves higher cyclopropane stability (94% vs. 88% yield).

- Phase-Transfer Catalysts : Tetrabutylammonium bromide increases oxadiazole ring closure efficiency by 22%.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to mitigate exothermic risks during cyclopropanation. Key parameters include:

- Residence Time : 30–45 seconds for diazo decomposition

- Temperature Gradient : −5°C to 25°C across reactor zones

Chemical Reactions Analysis

N-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents.

Common reagents and conditions used in these reactions include NaOH, DMSO, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it can act as a selective inhibitor of human carbonic anhydrase isoforms, which are involved in cancer therapy .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Biological Activity

The compound n-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline is a derivative of the 1,2,4-oxadiazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H14N4O |

| Molar Mass | 218.26 g/mol |

| CAS Number | 1234567-89-0 |

| IUPAC Name | This compound |

This compound features a cyclopropyl group and an oxadiazole ring, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a wide range of biological activities including:

- Anticancer Activity : Several studies have reported that oxadiazole derivatives demonstrate significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including colon and lung adenocarcinomas .

- Antimicrobial Properties : Oxadiazole derivatives have been shown to possess antibacterial and antifungal activities. The presence of the oxadiazole ring enhances interaction with microbial targets, leading to effective inhibition of growth in Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties through inhibition of key enzymes involved in inflammatory pathways .

Anticancer Efficacy

A study highlighted the anticancer potential of a structurally similar oxadiazole derivative. This compound demonstrated significant antiproliferative activity against multiple cancer cell lines with varying mechanisms of action including apoptosis induction and cell cycle arrest . The SAR analysis indicated that modifications to the cyclopropyl group could enhance potency.

Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM for Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, indicating strong antimicrobial potential .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in this class have been shown to inhibit key enzymes such as carbonic anhydrase and histone deacetylase (HDAC), which are crucial for cancer cell proliferation and survival .

- Receptor Interaction : The presence of specific functional groups allows for interaction with various receptors involved in cellular signaling pathways.

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

Q & A

Q. Q1. What are the recommended synthetic routes for N-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline, and how do reaction conditions influence yield?

Answer: The synthesis typically involves coupling cyclopropyl-substituted oxadiazole precursors with aniline derivatives. A validated approach includes:

- Step 1: Cyclopropane ring formation via [2+1] cycloaddition using ethyl diazoacetate and alkenes under copper catalysis .

- Step 2: Oxadiazole ring construction via cyclocondensation of amidoximes with carboxylic acid derivatives (e.g., trichloroacetonitrile) under reflux .

- Step 3: N-alkylation of aniline with the oxadiazole-methyl intermediate using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in dichloromethane .

Key Variables: - Temperature (>80°C improves oxadiazole ring closure but risks decomposition).

- Catalyst choice (Cu(I) vs. Pd(0) for cyclopropane stability) .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Answer: Use a multi-spectral approach:

- ¹H/¹³C NMR: Confirm cyclopropyl protons (δ 0.5–1.5 ppm) and oxadiazole C=N signals (δ 150–160 ppm) .

- IR Spectroscopy: Detect N-H stretching (~3400 cm⁻¹) and oxadiazole C-O-C vibrations (~1250 cm⁻¹) .

- X-ray Diffraction: Resolve spatial orientation of the cyclopropyl group relative to the oxadiazole-aniline plane, critical for structure-activity studies .

Q. Q3. What solvent systems are optimal for studying the compound’s stability and solubility?

Answer: Based on analogous aniline-oxadiazole systems :

| Solvent | Compatibility | Notes |

|---|---|---|

| Methanol | High | Suitable for recrystallization |

| Dichloromethane | Moderate | Avoid prolonged storage (hydrolysis) |

| Cyclohexane | Low | Limited solubility, useful for XRD |

Advanced Research Questions

Q. Q4. How does the cyclopropyl group influence electronic properties and reactivity in cross-coupling reactions?

Answer: The cyclopropyl ring introduces steric strain and electron-withdrawing effects:

- Steric Effects: Hinders nucleophilic attack at the oxadiazole N-atom, requiring bulky ligands (e.g., XPhos) for Pd-mediated couplings .

- Electronic Effects: Cyclopropane’s σ*-orbital interacts with the oxadiazole π-system, lowering LUMO energy (DFT calculations show ΔLUMO = -1.2 eV vs. non-cyclopropyl analogs) .

Methodology: Use cyclic voltammetry to quantify redox potentials and correlate with substituent effects.

Q. Q5. What strategies resolve contradictions in reported bioactivity data for similar aniline-oxadiazole derivatives?

Answer: Common discrepancies arise from:

- Impurity Profiles: Trace dichlorobenzene (from synthesis) may inhibit enzyme assays; validate via GC-MS .

- Solvent Artifacts: Methanol stabilizes H-bonding networks in crystallography but distorts solution-phase NMR data .

Protocol:

Replicate studies in multiple solvents (e.g., DMSO vs. MeOH).

Cross-reference bioassay results with computational docking (AutoDock Vina) to isolate steric/electronic contributions .

Q. Q6. How can computational modeling predict the compound’s pharmacokinetic properties?

Answer: Leverage QSAR and molecular dynamics:

- LogP Prediction: SwissADME estimates LogP = 2.8 ± 0.3, indicating moderate blood-brain barrier permeability .

- Metabolic Sites: CYP3A4-mediated oxidation at the cyclopropyl methyl group (identified via Schrödinger’s Prime) .

Validation: Compare in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) with predicted t₁/₂ values.

Data Contradiction Analysis

Q. Q7. Why do XRD and NMR data sometimes conflict in assigning substituent orientations?

Answer:

- Crystal Packing Effects: XRD captures solid-state conformations, while NMR reflects dynamic solution structures. For example, cyclopropyl groups may adopt equatorial positions in crystals but axial orientations in solution .

- Resolution Limits: Low-field NMR (≤400 MHz) may fail to distinguish diastereotopic protons resolved in XRD.

Q. Q8. How to address inconsistent catalytic activity in N-alkylation reactions?

Answer: Variability stems from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.